Cas no 1803789-96-9 (2,6-Dimethyl-3-methoxymandelic acid)

2,6-Dimethyl-3-methoxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethyl-3-methoxymandelic acid
-
- インチ: 1S/C11H14O4/c1-6-4-5-8(15-3)7(2)9(6)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)
- InChIKey: HYIRQZGPWYROJG-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C)C(C(C(=O)O)O)=C1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 229
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 1.5
2,6-Dimethyl-3-methoxymandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015024424-250mg |
2,6-Dimethyl-3-methoxymandelic acid |
1803789-96-9 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
Alichem | A015024424-500mg |
2,6-Dimethyl-3-methoxymandelic acid |
1803789-96-9 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015024424-1g |
2,6-Dimethyl-3-methoxymandelic acid |
1803789-96-9 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
2,6-Dimethyl-3-methoxymandelic acid 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
2,6-Dimethyl-3-methoxymandelic acidに関する追加情報
Comprehensive Analysis of 2,6-Dimethyl-3-methoxymandelic acid (CAS No. 1803789-96-9): Properties, Applications, and Industry Insights
2,6-Dimethyl-3-methoxymandelic acid (CAS No. 1803789-96-9) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This methoxy-substituted mandelic acid derivative is characterized by its chiral center and aromatic ring modifications, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula C12H16O4 and precise stereochemistry contribute to its reactivity profile, which is leveraged in asymmetric synthesis and drug development.
Recent advancements in green chemistry and sustainable synthesis have increased interest in derivatives like 2,6-Dimethyl-3-methoxymandelic acid. Researchers are exploring its role as a chiral building block for APIs (Active Pharmaceutical Ingredients), particularly in neurologically active compounds. The methoxy group at the 3-position enhances its solubility profile compared to non-substituted mandelic acids, while the dimethyl substitution influences its crystalline properties—a critical factor in formulation science.
The compound's CAS registry number 1803789-96-9 serves as a unique identifier in global chemical databases, facilitating precise tracking in supply chains. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, with the enantiomeric excess (ee) being a key quality parameter for pharmaceutical applications. Thermal analysis reveals a melting point range of 142-145°C, with stability under normal storage conditions.
In the context of current drug discovery trends, this compound addresses several industry needs: 1) As a metabolite analog in pharmacokinetic studies 2) For developing targeted prodrugs with improved bioavailability 3) In catalysis research as a ligand precursor. Its structural similarity to natural phenylpropanoids makes it particularly relevant for botanical drug development—a rapidly growing sector responding to consumer demand for plant-derived therapeutics.
Manufacturing processes for CAS 1803789-96-9 typically involve asymmetric hydrogenation or enzymatic resolution techniques, with recent patents highlighting improved yield through continuous flow chemistry methods. Regulatory compliance documentation includes detailed ICH stability studies and genotoxicity screening data, reflecting its potential for GMP-grade production. The compound's logP value of 1.2 suggests favorable membrane permeability, a desirable trait for CNS-targeting molecules.
Emerging applications in material science demonstrate the versatility of 2,6-Dimethyl-3-methoxymandelic acid. Researchers are investigating its incorporation into chiral polymers for optical devices and as a template molecule in molecular imprinting technologies. These developments align with market demands for smart materials in medical diagnostics and controlled release systems.
From a commercial perspective, the global market for fine chemicals like 1803789-96-9 is projected to grow at 6.8% CAGR (2023-2030), driven by increased R&D investment in personalized medicine and bioconjugation technologies. Suppliers are responding with custom synthesis services and scale-up support, while ensuring compliance with evolving REACH regulations and FDA guidance on impurity profiling.
Quality control protocols for this compound emphasize chiral purity verification using advanced techniques like supercritical fluid chromatography (SFC). The scientific literature documents its use in stereoselective transformations, particularly in constructing tetrasubstituted carbon centers—a challenging feat in synthetic organic chemistry. These attributes position 2,6-Dimethyl-3-methoxymandelic acid as a strategic material for developing next-generation small molecule therapeutics.
Environmental considerations in handling CAS 1803789-96-9 follow standard laboratory safety protocols, with biodegradability studies indicating moderate environmental persistence. The compound's ecotoxicity profile is currently under evaluation as part of broader green chemistry initiatives in the fine chemicals sector. These assessments are increasingly important to manufacturers implementing ESG (Environmental, Social, and Governance) principles.
Future research directions may explore the compound's potential in biocatalysis and enzyme engineering, leveraging its rigid molecular framework. The growing field of computational chemistry enables more precise predictions of its structure-activity relationships (SAR), accelerating its adoption in medicinal chemistry programs. As analytical techniques advance, particularly in cryo-EM and AI-assisted drug design, the applications for this versatile chiral acid are expected to expand significantly.
1803789-96-9 (2,6-Dimethyl-3-methoxymandelic acid) 関連製品
- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 1018665-45-6(1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine)
- 2224352-74-1(7-Methyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione)
- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)
- 70892-82-9(4-Pyridinecarboxamide,N,N-bis(2-hydroxyethyl)-)
- 2172190-56-4(7-fluoro-1H-indazole-3-sulfonamide)
- 115092-85-8(Carmoxirole hydrochloride)
- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)
- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)




